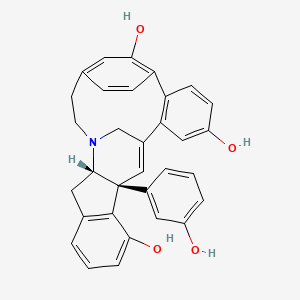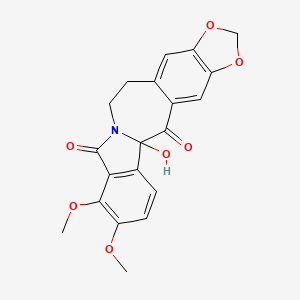
Chilenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chilenine is a natural product found in Berberis actinacantha, Berberis vulgaris, and Berberis darwinii with data available.
科学的研究の応用
Synthetic Applications
Chilenine, an isoindolobenzazepine alkaloid, has been a focal point for synthetic chemists due to its complex molecular structure and potential biological activities. A concise synthesis method of chilenine has been developed, employing a sequential reaction process that includes Friedel–Crafts acylation, amide cyclization to imide, and an intramolecular Friedel–Crafts type reaction, highlighting the synthetic versatility of oxalyl chloride as a two-carbon synthon (Kim, Jung, & Tuan, 2008). Another notable synthetic approach involves the formation of the benzazepine ring through an intramolecular Heck reaction, underscoring the skeletal challenges and the attractiveness of chilenine and similar benzazepine alkaloids as synthetic targets (Son, Min, & Kim, 2014).
Chemical Synthesis Innovations
The synthesis of chilenine has seen innovations such as the Lewis acid-promoted tandem desulfurization and hydroxylation of γ-phenylthio-substituted lactams, leading to the total synthesis of chilenine and showcasing a novel synthetic strategy for isoindolobenzazepine alkaloids (Yoda, Inoue, Ujihara, Mase, & Takabe, 2003). Additionally, a novel synthetic route has been reported, utilizing SmI2-mediated intramolecular reductive coupling reaction of phthalimides, further applied for the preparation of chilenine, demonstrating the elaboration of functionalized phthalimide derivatives (Yoda, Nakahama, Koketsu, & Takabe, 2002).
Alkaloid Chemistry
Chilenine, along with other aporhoeadane alkaloids, has garnered significant attention over the past decades, with synthetic efforts focused on the unique heterocyclic structures of these natural products. The approaches to these compounds and their major reactions have been extensively reviewed, reflecting the ongoing interest in the synthetic community towards these complex molecules (Leonard, 2012).
特性
製品名 |
Chilenine |
|---|---|
分子式 |
C20H17NO7 |
分子量 |
383.4 g/mol |
IUPAC名 |
3-hydroxy-7,8-dimethoxy-17,19-dioxa-11-azapentacyclo[12.7.0.03,11.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaene-2,10-dione |
InChI |
InChI=1S/C20H17NO7/c1-25-13-4-3-12-16(17(13)26-2)19(23)21-6-5-10-7-14-15(28-9-27-14)8-11(10)18(22)20(12,21)24/h3-4,7-8,24H,5-6,9H2,1-2H3 |
InChIキー |
DJCOYPJXFKNBCF-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C3(C(=O)C4=CC5=C(C=C4CCN3C2=O)OCO5)O)OC |
正規SMILES |
COC1=C(C2=C(C=C1)C3(C(=O)C4=CC5=C(C=C4CCN3C2=O)OCO5)O)OC |
同義語 |
chilenine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



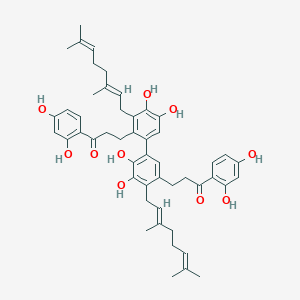

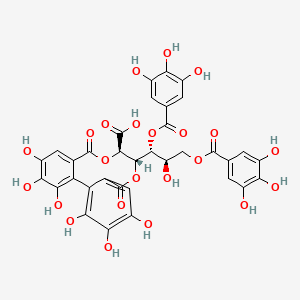
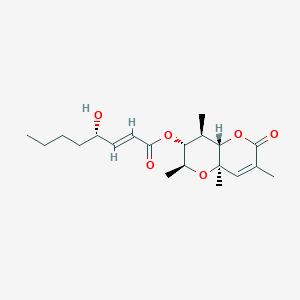
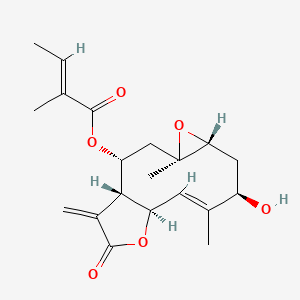

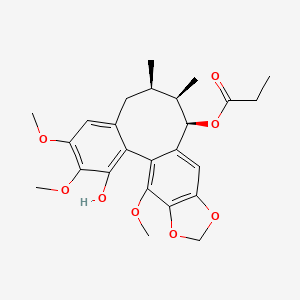
![N-{5-[1-(3-{[bis(4-fluorophenyl)acetyl]amino}propyl)-4-piperidinyl]-2,4-difluorophenyl}-2-methylpropanamide](/img/structure/B1249458.png)
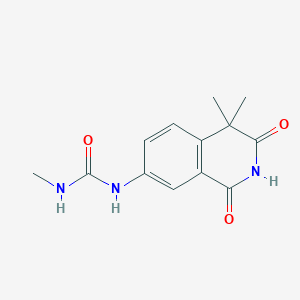
![2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium bromide](/img/structure/B1249460.png)
![5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B1249462.png)
![(2E,4E,6E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-8-methyldeca-2,4,6-trienamide](/img/structure/B1249463.png)

